3-Benzyl-7-ethyl-3,7-dihydro-purine-2,6-dione

P2X3 Antagonist Pain Research Purinoceptor Pharmacology

3-Benzyl-7-ethyl-3,7-dihydro-purine-2,6-dione is a uniquely substituted purine-2,6-dione derivative that serves as a selective P2X3 receptor antagonist (EC50 80 nM) and a moderate PNP inhibitor (IC50 1.33 µM, Ki 290 µM). Its specific N3-benzyl/N7-ethyl substitution pattern confers distinct 3D conformation, making it an essential chemical probe for pain pathway studies and a benchmark for assay development. Available in high purity (≥98%), this compound is ideal for SAR exploration, analytical method validation, and biochemical research. Contact us for bulk pricing and immediate availability.

Molecular Formula C14H14N4O2
Molecular Weight 270.29 g/mol
CAS No. 139927-85-8
Cat. No. B151346
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Benzyl-7-ethyl-3,7-dihydro-purine-2,6-dione
CAS139927-85-8
Molecular FormulaC14H14N4O2
Molecular Weight270.29 g/mol
Structural Identifiers
SMILESCCN1C=NC2=C1C(=O)NC(=O)N2CC3=CC=CC=C3
InChIInChI=1S/C14H14N4O2/c1-2-17-9-15-12-11(17)13(19)16-14(20)18(12)8-10-6-4-3-5-7-10/h3-7,9H,2,8H2,1H3,(H,16,19,20)
InChIKeyXEPOHOPPWDSWQR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility34.6 [ug/mL]

139927-85-8 | 3-Benzyl-7-ethyl-3,7-dihydro-purine-2,6-dione: Technical Specification & Core Identity for Procurement


3-Benzyl-7-ethyl-3,7-dihydro-purine-2,6-dione (CAS 139927-85-8) is a small-molecule purine-2,6-dione derivative with the molecular formula C₁₄H₁₄N₄O₂ and a molecular weight of 270.29 g/mol [1]. This compound is characterized by a benzyl substituent at the N3 position and an ethyl group at the N7 position of the purine core [1]. It is available from commercial suppliers at purities ≥97%, with some offering ≥99% , and is utilized exclusively for research purposes in biochemical and pharmacological studies .

139927-85-8 (3-Benzyl-7-ethyl-3,7-dihydro-purine-2,6-dione): Why Positional Isomers and General Purine Analogs Are Not Interchangeable


In the purine-2,6-dione class, the precise location of substituents is a critical determinant of biological activity and target engagement. A generic substitution with a positional isomer, such as 7-benzyl-3-ethylpurine-2,6-dione (CAS 139927-84-7) , or other simple N-alkyl xanthines is not viable because the spatial orientation of the N3-benzyl and N7-ethyl groups dictates molecular recognition at specific binding sites [1]. This compound's distinct substitution pattern confers a unique three-dimensional conformation, as evidenced by its crystal structure, which fundamentally differs from its isomers and precludes interchangeable use in studies targeting P2X3 receptors or purine nucleoside phosphorylase (PNP) [1][2][3].

139927-85-8 (3-Benzyl-7-ethyl-3,7-dihydro-purine-2,6-dione): Head-to-Head Quantitative Differentiation Data for Informed Procurement


P2X3 Antagonist Activity: Direct Comparison with Positional Isomer (7-Benzyl-3-ethylpurine-2,6-dione)

3-Benzyl-7-ethyl-3,7-dihydro-purine-2,6-dione demonstrates measurable antagonist activity at the P2X3 receptor with an EC50 of 80 nM [1]. In contrast, its positional isomer, 7-benzyl-3-ethylpurine-2,6-dione (CAS 139927-84-7), does not exhibit reported activity at this receptor . This significant difference in activity, driven solely by the swap of benzyl and ethyl groups, provides direct quantitative evidence for selecting the correct isomer.

P2X3 Antagonist Pain Research Purinoceptor Pharmacology

In Vitro PNP Inhibition: Quantitative Activity Profile Against Purine Nucleoside Phosphorylase

The compound exhibits measurable inhibition of purine nucleoside phosphorylase (PNP), with a reported IC50 of 1,330 nM (1.33 µM) and a Ki of 290,000 nM (290 µM) in human erythrocyte PNP assays [1]. While this level of inhibition is considered moderate, it serves as a quantitative baseline for this specific activity. This establishes a clear, data-driven differentiation point for users needing a PNP inhibitor with a defined, albeit moderate, potency profile, compared to other purine analogs which may be either far more potent (e.g., immucillins) or completely inactive.

PNP Inhibitor Enzymology Nucleoside Metabolism

Unique Solid-State Conformation: Defined by X-Ray Crystallography Data

The three-dimensional structure of 3-Benzyl-7-ethyl-3,7-dihydro-purine-2,6-dione has been definitively solved by single-crystal X-ray diffraction [1]. The crystal structure reveals a specific molecular conformation where the purine ring system and the 3-benzyl group's phenyl ring are oriented at a dihedral angle of 63.87(4)° [2]. This precise spatial arrangement, which is unique to this substitution pattern, directly influences its intermolecular interactions and is not observed in its positional isomer or other N-alkylated xanthine derivatives lacking this specific geometry.

Structural Biology Crystallography Drug Design

139927-85-8 (3-Benzyl-7-ethyl-3,7-dihydro-purine-2,6-dione): Evidence-Backed Research Applications and Procurement Use Cases


P2X3 Receptor Pharmacology and Pain Pathway Research

As a confirmed antagonist of the P2X3 receptor with an EC50 of 80 nM [1], this compound is a suitable chemical probe for investigating purinergic signaling in pain pathways, sensory transduction, and related disorders. Its activity profile allows for the study of P2X3 receptor function in vitro, providing a tool distinct from its inactive positional isomer.

Purine Nucleoside Phosphorylase (PNP) Inhibition Studies

With a defined IC50 of 1.33 µM and Ki of 290 µM for PNP [2], this compound serves as a moderate-affinity inhibitor for enzymology studies, metabolic pathway analysis, and as a comparator compound in the development of more potent PNP inhibitors. Its specific activity provides a quantifiable benchmark for assay development and validation.

Xanthine Derivative Structure-Activity Relationship (SAR) Studies

The unique substitution pattern (N3-benzyl, N7-ethyl) and its fully characterized solid-state conformation [3][4] make this compound a valuable building block for medicinal chemists exploring the SAR of purine-2,6-diones. It is particularly useful for understanding how alterations at the N3 and N7 positions impact molecular conformation and target binding.

Analytical Reference Standard for Method Development

Available at ≥99% purity with well-characterized spectral and chromatographic properties, this compound is appropriate for use as a reference standard in the development and validation of analytical methods (e.g., HPLC, LC-MS) for the detection or quantification of related purine derivatives in complex matrices.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-Benzyl-7-ethyl-3,7-dihydro-purine-2,6-dione

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.